

# Spectroscopic Profile of 4-Methyl-2-nitropyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Methyl-2-nitropyridin-3-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule. In the absence of a complete, publicly available experimental dataset for **4-Methyl-2-nitropyridin-3-ol**, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its expected spectroscopic signature.

## Introduction to 4-Methyl-2-nitropyridin-3-ol

**4-Methyl-2-nitropyridin-3-ol**, with the molecular formula  $C_6H_6N_2O_3$ , belongs to the substituted pyridine class of compounds.<sup>[1]</sup> The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials. The presence of a hydroxyl group, a methyl group, and a nitro group on the pyridine core of this molecule imparts a unique combination of electronic and steric properties, making its structural elucidation by spectroscopic methods a critical task for its potential applications.

The strategic placement of these functional groups is expected to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these spectroscopic features is

paramount for confirming the identity, purity, and structure of synthesized **4-Methyl-2-nitropyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Methyl-2-nitropyridin-3-ol**, along with standard protocols for data acquisition.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **4-Methyl-2-nitropyridin-3-ol** is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, as well as the electron-donating effect of the methyl and hydroxyl groups.

Expected Chemical Shifts and Multiplicities:

- **Aromatic Protons (H-5 and H-6):** The pyridine ring protons are expected to appear in the aromatic region, typically between  $\delta$  7.0 and 9.0 ppm. Due to the substitution pattern, we would expect two signals in this region. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) will likely appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 2-position will deshield the adjacent proton (H-6), causing it to appear at a higher chemical shift compared to H-5.
- **Methyl Protons ( $\text{CH}_3$ ):** The protons of the methyl group at the 4-position are expected to appear as a singlet in the upfield region, likely between  $\delta$  2.0 and 2.5 ppm.
- **Hydroxyl Proton (OH):** The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. It could appear anywhere between  $\delta$  5.0 and 10.0 ppm.

Diagram: Predicted  $^1\text{H}$  NMR Signal Assignments



Predicted	Observed
H-6 (doublet) $\delta \sim 8.0\text{-}8.5$ ppm	Final
H-5 (doublet) $\delta \sim 7.0\text{-}7.5$ ppm	
OH (broad singlet) $\delta \sim 5.0\text{-}10.0$ ppm	
CH <sub>3</sub> (singlet) $\delta \sim 2.0\text{-}2.5$ ppm	

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Caption: Predicted <sup>1</sup>H NMR signals for **4-Methyl-2-nitropyridin-3-ol**.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the substituents.

Expected Chemical Shifts:

- **Aromatic Carbons:** The six carbons of the pyridine ring are expected to appear in the range of  $\delta$  110-160 ppm.
  - **C-2 and C-4:** The carbons bearing the nitro and methyl groups, respectively, will be significantly affected. The carbon attached to the electron-withdrawing nitro group (C-2) is expected to be deshielded and appear at a higher chemical shift.
  - **C-3:** The carbon bearing the hydroxyl group will also be deshielded.
  - **C-5 and C-6:** These protonated carbons will have chemical shifts influenced by the adjacent substituents.
- **Methyl Carbon ( $\text{CH}_3$ ):** The methyl carbon is expected to appear in the upfield region, typically between  $\delta$  15 and 25 ppm.

## Experimental Protocol for NMR Spectroscopy

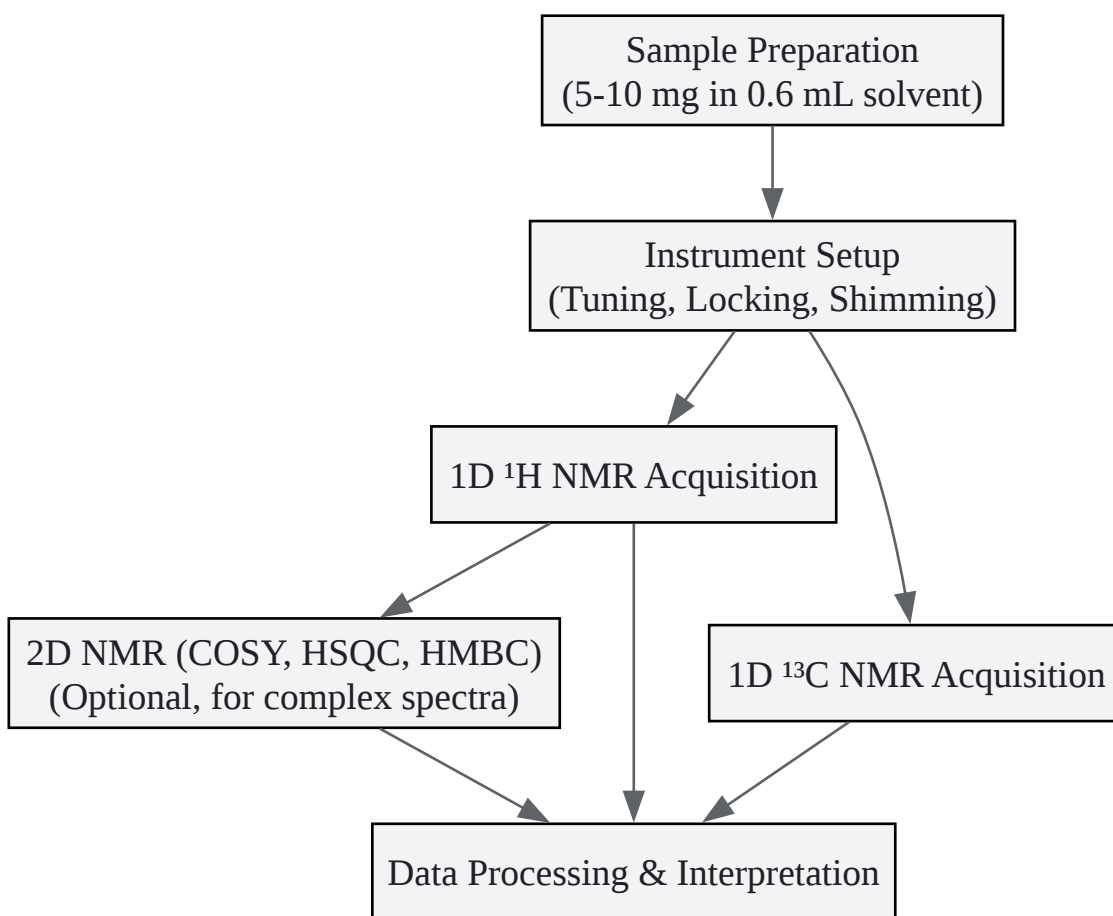
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

- **Sample Preparation:**
  - Dissolve 5-10 mg of the purified **4-Methyl-2-nitropyridin-3-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:**

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle of  $30\text{--}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: pulse angle of  $30\text{--}45^\circ$ , a larger spectral width to cover the entire carbon chemical shift range, and a significantly larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- 2D NMR Experiments (for complex spectra):
  - If signal overlap occurs in the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve ambiguities and confirm structural assignments.[\[2\]](#)

Diagram: NMR Experimental Workflow



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Caption: General workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

## Predicted IR Absorption Bands

The IR spectrum of **4-Methyl-2-nitropyridin-3-ol** is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and N-O bonds.

Table: Predicted IR Absorption Frequencies

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (hydroxyl)	Stretching	3200-3600	Strong, Broad
C-H (aromatic)	Stretching	3000-3100	Medium
C-H (methyl)	Stretching	2850-2960	Medium
C=C, C=N (aromatic ring)	Stretching	1400-1600	Medium to Strong
N-O (nitro group)	Asymmetric Stretching	1500-1560	Strong
N-O (nitro group)	Symmetric Stretching	1300-1370	Strong

The presence of strong absorption bands for the nitro group (N-O stretching) is a key diagnostic feature for this class of compounds.[\[3\]](#)[\[4\]](#)

## Experimental Protocol for FTIR Spectroscopy

### Step-by-Step Methodology:

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

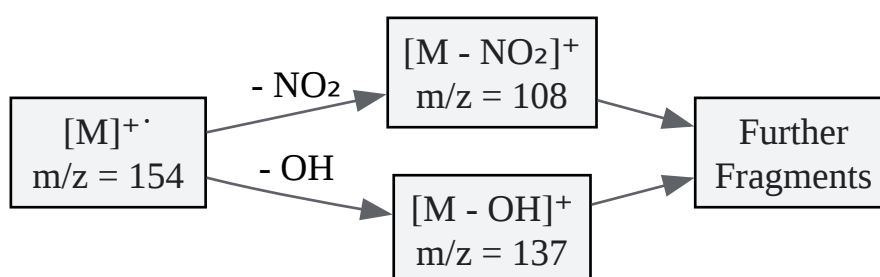
## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

### Predicted Mass Spectrum

- **Molecular Ion Peak ( $M^+$ ):** The molecular weight of **4-Methyl-2-nitropyridin-3-ol** is 154.12 g/mol <sup>[1]</sup>. Therefore, the mass spectrum is expected to show a molecular ion peak at  $m/z = 154$ .
- **Fragmentation Pattern:** The fragmentation of the molecular ion will depend on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for substituted pyridines include:
  - Loss of the nitro group ( $\text{NO}_2$ ) leading to a fragment at  $m/z = 108$ .
  - Loss of a hydroxyl radical ( $\cdot\text{OH}$ ) resulting in a fragment at  $m/z = 137$ .
  - Cleavage of the pyridine ring.

Diagram: Predicted Mass Spectrometry Fragmentation



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Caption: Predicted fragmentation pathways for **4-Methyl-2-nitropyridin-3-ol**.

## Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:



- Sample Introduction:
  - The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization:
  - Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically results in a prominent molecular ion peak with less fragmentation.
- Mass Analysis:
  - The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated.

## Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for **4-Methyl-2-nitropyridin-3-ol**.

Table: Summary of Predicted Spectroscopic Data

Spectroscopic Technique	Key Predicted Features
$^1\text{H}$ NMR	Aromatic protons ( $\delta$ 7.0-8.5), Methyl singlet ( $\delta$ 2.0-2.5), Broad OH singlet
$^{13}\text{C}$ NMR	Aromatic carbons ( $\delta$ 110-160), Methyl carbon ( $\delta$ 15-25)
IR Spectroscopy	Strong, broad O-H stretch ( $3200\text{-}3600\text{ cm}^{-1}$ ), Strong N-O stretches ( $1500\text{-}1560$ and $1300\text{-}1370\text{ cm}^{-1}$ )
Mass Spectrometry	Molecular ion peak at $m/z = 154$ , Fragments corresponding to loss of $\text{NO}_2$ and OH

## Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **4-Methyl-2-nitropyridin-3-ol**. By understanding the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic results. As experimental data for this specific molecule becomes publicly available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its unique spectroscopic profile.

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